molecular formula C10H10N4S B112463 Bis(5-Aminopyridin-2-yl)sulfane CAS No. 32605-02-0

Bis(5-Aminopyridin-2-yl)sulfane

Cat. No.: B112463
CAS No.: 32605-02-0
M. Wt: 218.28 g/mol
InChI Key: WGESOZFMSBVCGU-UHFFFAOYSA-N
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Description

Bis(5-Aminopyridin-2-yl)sulfane: is a chemical compound with the molecular formula C10H10N4S and a molecular weight of 218.28 g/mol . It is also known by its synonyms 6,6’-Thiobis[3-pyridinamine] and 2,2’-Thiobis[5-aminopyridine] . This compound features two aminopyridine groups connected by a sulfur atom, making it a valuable building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(5-Aminopyridin-2-yl)sulfane typically involves the reaction of 2-chloro-5-nitropyridine with thiourea under basic conditions, followed by reduction of the nitro groups to amines . The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Sodium hydroxide or potassium carbonate

    Temperature: Reflux conditions (around 80-100°C)

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Bis(5-Aminopyridin-2-yl)sulfane undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

Bis(5-Aminopyridin-2-yl)sulfane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of ligands and catalysts.

    Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of antimicrobial and anticancer agents.

    Medicine: Explored for its potential therapeutic properties, including its ability to interact with biological targets such as enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of Bis(5-Aminopyridin-2-yl)sulfane involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds with biological macromolecules, while the sulfur atom can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

    2-Aminopyridine: A simpler analog with one aminopyridine group, used in drug discovery and as a building block in organic synthesis.

    Bis(2-aminopyridin-3-yl)methane: Similar structure but with a methylene bridge instead of a sulfur atom, used in coordination chemistry and as a ligand.

Uniqueness: Bis(5-Aminopyridin-2-yl)sulfane is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfur atom allows for additional redox chemistry and can enhance the compound’s ability to interact with biological targets.

Properties

IUPAC Name

6-(5-aminopyridin-2-yl)sulfanylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4S/c11-7-1-3-9(13-5-7)15-10-4-2-8(12)6-14-10/h1-6H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGESOZFMSBVCGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)SC2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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